Chromafenozide
Description
Structure
2D Structure
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSNYBUADCFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057976 | |
| Record name | Chromafenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143807-66-3 | |
| Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143807-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromafenozide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143807663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromafenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMAFENOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ODM465D5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of chromafenozide follows a modular approach to construct its diacylhydrazine backbone. Key steps involve the sequential acylation of hydrazine derivatives and the introduction of substituted aromatic groups.
Preparation of 3-Acylaminoethyl Benzoates
The synthesis begins with the reaction of 3-aminoethyl benzoate and acyl chlorides (R₁COCl) in chloroform under reflux conditions. For instance, 3-acylaminoethyl benzoates (1a–1g ) are synthesized by dropwise addition of acyl chlorides to a chilled solution of 3-aminoethyl benzoate, followed by refluxing for 2 hours. Yields typically range from 85% to 95%.
Formation of 3-Acylaminobenzoyl Hydrazines
The ester group in 1a–1g is hydrolyzed using hydrazine hydrate in ethanol under reflux to yield 3-acylaminobenzoyl hydrazines (2a–2g ). This step achieves 80–95% efficiency, with the hydrazine moiety serving as the nucleophile for subsequent acylations.
Diacylhydrazine Derivative Synthesis
This compound’s core structure is assembled by reacting 2a–2g with substituted benzoyl chlorides (R₂COCl) in tetrahydrofuran (THF) at 0°C. Sodium hydroxide is used to scavenge HCl, and the product is recrystallized from dimethylformamide (DMF) and water. For example, N-(4-fluoro-3-phenoxy)benzoyl-3-(3-phenoxybenzoylamino)benzoyl hydrazine (3d ) is obtained in 72.6% yield, confirmed via HR-ESI-MS and ¹H-NMR.
Table 1: Key Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation of amine | R₁COCl, CHCl₃, reflux | 85–95 |
| Hydrazine hydrolysis | NH₂NH₂·H₂O, ethanol, reflux | 80–95 |
| Diacylhydrazine formation | R₂COCl, THF, 0°C, NaOH | 70–75 |
Formulation Strategies for Agricultural Applications
This compound’s efficacy depends on its formulation stability and bioavailability. Water-based emulsions are preferred for reduced environmental impact.
Oil-in-Water Emulsion Preparation
A patented method involves dissolving this compound technical material (95% purity) in solvents like xylene or Solvesso200 to form an oil phase. Simultaneously, emulsifiers (e.g., castor oil polyoxyethylene ether), stabilizers (e.g., ethylene glycol), and antioxidants are mixed with deionized water to create the aqueous phase. The oil phase is gradually added to the water phase under high-shear mixing (6,000 rpm), resulting in stable emulsions with 10–15% active ingredient content.
Table 2: Composition of this compound Water Emulsion
| Component | Function | Concentration (wt%) |
|---|---|---|
| This compound | Active ingredient | 10–15 |
| Xylene/Solvesso200 | Solvent | 10–15 |
| Castor oil POE ether | Emulsifier | 2–3 |
| Ethylene glycol | Stabilizer | 4–5 |
| Antioxidant 264 | Oxidative protection | 1–2 |
Analytical Characterization and Quality Control
Residue Analysis in Crops
This compound residues in lettuce and perilla leaves are quantified using LC-MS/MS with a QuEChERS extraction method. Recoveries range from 80.6% to 107.9%, with method limits of quantification (MLOQ) at 0.01 mg/kg. Dissipation studies show half-lives of 1.69 days in lettuce and 6.30 days in perilla, influencing pre-harvest interval (PHI) recommendations.
Structural Elucidation
High-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (¹H-NMR) confirm this compound’s structure. For 3d , the molecular ion [M+H]⁺ at m/z 562.1777 (C₃₃H₂₅FN₃O₅) and aromatic proton integrations (δ 7.08–8.55 ppm) validate the diacylhydrazine scaffold.
Chemical Reactions Analysis
Thermal Decomposition
Chromafenozide undergoes decomposition under extreme thermal conditions. Safety data sheets indicate that exposure to high temperatures or direct sunlight may produce hazardous byproducts, including carbon monoxide (CO) , carbon dioxide (CO₂) , and nitrogen oxides (NOₓ) . These reactions are critical for assessing industrial handling risks and environmental persistence.
Key decomposition pathways (based on SDS data):
| Condition | Products | Source |
|---|---|---|
| High temperatures | CO, CO₂, NOₓ | |
| Direct sunlight | Degradation products |
Solubility and Partitioning Behavior
The compound’s solubility and partitioning properties dictate its environmental fate and biological availability.
Solubility data (20°C):
| Solvent | Solubility (g/L) | Source |
|---|---|---|
| Toluene | 0.32 | |
| Dichloromethane | >336 | |
| Acetone | 186 | |
| Ethanol | 173 | |
| Water | 1.12 mg/L |
The log Pow (n-octanol/water partition coefficient) of 2.7 indicates moderate lipophilicity, favoring partitioning into organic phases . This property influences bioaccumulation and formulation stability.
Biochemical Interactions in Target Organisms
This compound disrupts insect molting processes by mimicking ecdysone, triggering premature apoptosis in lepidopteran larvae. Studies reveal enzymatic and morphological effects:
-
Chitin synthesis inhibition :
-
Haemocyte alterations :
Enzymatic effects (C. carnea larvae):
| Parameter | Control | Treated (LC₅₀) | % Change |
|---|---|---|---|
| Total protein | 100% | 77.47% | -22.53% |
| Phenoloxidase | 100% | 53.96% | -46.04% |
| Chitinase | 100% | 95.32% | -4.68% |
| N-acetylglucosamine | 100% | 73.09% | -26.91% |
Stability in Formulations
This compound’s stability in agricultural formulations is critical for efficacy. The compound exhibits:
-
Incompatibility with strong oxidizing agents, requiring careful formulation design .
-
Light sensitivity , necessitating UV protection in storage .
Environmental Persistence
With low aqueous solubility (1.12 mg/L) and moderate volatility, this compound demonstrates persistence in soil and aquatic systems . Its lipophilic nature (log Pow 2.7) suggests potential bioaccumulation in organic-rich environments, though no specific degradation pathways are detailed in available studies.
Scientific Research Applications
Insecticidal Applications
Chromafenozide is predominantly used as an insecticide due to its specific action on lepidopteran pests. Its mode of action involves mimicking the natural hormone ecdysone, which regulates molting and development in insects.
Efficacy Against Target Pests
- Target Species : this compound is effective against various lepidopteran species, including caterpillars of moths and butterflies. It disrupts their growth and development, leading to mortality.
- Field Studies : Research has shown that this compound effectively reduces pest populations in crops such as apples and strawberries. A study demonstrated its dissipation and residual levels in strawberries, confirming its safety for human consumption when applied according to guidelines .
Impact on Non-target Organisms
While this compound is effective against target pests, its impact on non-target organisms has been assessed to ensure ecological safety.
Toxicity Studies
- Subchronic Toxicity : Studies conducted on mammals, including rats and mice, indicated that this compound has a low potential for toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 1000 ppm for both genders in rats .
- Effects on Beneficial Insects : Research involving Chrysoperla carnea (green lacewing) showed that this compound affects egg incubation periods and larval development but also indicated a significant reduction in malformation rates compared to untreated controls .
Food Metabolism and Antifeedant Activity
This compound not only acts as a growth regulator but also influences feeding behavior in insects.
Feeding Behavior Studies
- Antifeedant Properties : this compound exhibited weak antifeedant activity at lower doses but acted as a phagostimulant at higher doses in Schistocerca gregaria (desert locust) nymphs. This dual effect suggests its potential utility in managing pest feeding behavior while minimizing crop damage .
- Metabolic Effects : The compound has been shown to enhance food assimilation rates in treated nymphs, indicating a complex interaction between growth regulation and feeding .
Case Studies and Research Findings
Several studies have documented the practical applications and effects of this compound in agricultural settings.
Field Trials
- In field trials conducted on apple orchards, this compound significantly reduced pest populations without adversely affecting beneficial insects or the overall ecosystem .
Laboratory Studies
- Laboratory studies confirmed that this compound does not induce chromosome aberrations or DNA damage in cultured cells, reinforcing its safety profile for use in agriculture .
Data Summary Table
Mechanism of Action
Chromafenozide acts as a non-steroidal ecdysone agonist, mimicking the action of the insect molting hormone 20-hydroxyecdysone . It binds to ecdysone receptors in lepidopteran larvae, inducing premature and incomplete molting, leading to larval mortality . This selective activity makes this compound highly effective against lepidopteran pests while being safe for non-target organisms .
Comparison with Similar Compounds
Chromafenozide belongs to the diacylhydrazine (DAH) class of ecdysone agonists, which includes tebufenozide, methoxyfenozide, and halofenozide. These compounds share structural and functional similarities but differ in selectivity, persistence, and application.
Chemical Structure and Mode of Action
All DAHs mimic 20-hydroxyecdysone (20E), binding to the ecdysone receptor (EcR) and disrupting insect molting. However, structural variations influence their binding affinity and species specificity:
This compound uniquely enters cells without requiring the ecdysone importer (EcI), unlike 20E, enhancing its efficacy in certain environments .
Efficacy and Residual Characteristics
Residual dissipation and half-lives vary across compounds and crops:
This compound degrades rapidly in leafy vegetables (e.g., lettuce) but persists longer in crops with hairy surfaces (e.g., perilla) due to adhesion . Its first-order dissipation kinetics ensure predictable residue decline .
Toxicity Profiles:
This compound’s theoretical maximum daily intake (TMDI) in lettuce and perilla is 3.43%, well below the 80% safety threshold . However, it lacks authorized uses in the EU, necessitating strict enforcement against illegal residues .
Environmental Impact and Metabolism
- Plant Metabolism: this compound remains largely unchanged in plants, with minor photolytic degradation products . Similar stability is observed in tebufenozide .
- Soil Degradation: this compound degrades in 22–136 days in soil, depending on moisture and microbial activity . Tebufenozide persists longer (30–150 days) due to higher hydrophobicity .
- Non-Target Safety: All DAHs exhibit low toxicity to birds, bees, and beneficial arthropods, supporting IPM compatibility .
Biological Activity
Chromafenozide is a novel insect growth regulator (IGR) that belongs to the dibenzoylhydrazine class of compounds. It has been primarily developed for the control of lepidopteran pests, particularly those affecting agricultural crops such as rice, tea, and various fruit trees. This compound acts by mimicking the natural molting hormone (ecdysteroid) in insects, disrupting their growth and development.
This compound functions as a molt-inhibiting agent . It binds to the ecdysteroid receptor, leading to interference in the molting process of susceptible insects. This results in various physiological and biochemical changes that ultimately lead to mortality or reduced fitness in target pest populations.
Selectivity
The biological activity of this compound is notably selective for lepidopteran larvae. Studies have shown minimal effects on non-target organisms, making it a promising candidate for integrated pest management strategies. Its selectivity is attributed to the specific interaction with the ecdysteroid receptors that are predominantly present in lepidopteran species.
Toxicological Studies
1. Impact on Pectinophora gossypiella
A significant study evaluated the effects of this compound on the pink bollworm (Pectinophora gossypiella). The lethal concentration (LC50) values were found to be 62.24 ppm for eggs treated with this compound compared to untreated controls at 93.34 ppm. The study highlighted a reduction in hatchability and increased malformation rates among larvae fed on treated eggs .
2. Effects on Chrysoperla carnea
Another study investigated this compound's effects on the predator Chrysoperla carnea. The results indicated substantial biochemical changes, including:
- Total Protein Content : Decreased by 22.53% compared to controls.
- Phenoloxidase Activity : Reduced by 46.04%, which is critical for melanin production during cuticle formation.
- Chitinase and N-acetylglucosamine Levels : Showed reductions of 4.68% and 26.91%, respectively .
These findings suggest that while this compound effectively targets pest species, it may also have indirect effects on beneficial predators.
Environmental Impact
This compound has been assessed for its environmental persistence and toxicity. It has shown low bioaccumulation potential and rapid degradation in soil, which minimizes long-term ecological risks . Furthermore, its application does not significantly impact non-target aquatic organisms or beneficial insects when used according to recommended guidelines.
Data Summary
| Parameter | Control (mg/g.b.wt) | Treated (mg/g.b.wt) | % Change |
|---|---|---|---|
| Total Protein | 18.20 | 14.10 | -22.53 |
| Phenoloxidase (O.D. unit x103/min/g.b.wt) | 5088.89 | 2745.89 | -46.04 |
| Chitinase (µg NAGA/min/g.b.wt) | 1271.56 | 1211.00 | -4.68 |
| N-acetylglucosamine (µg NAGA/g.b.wt) | 651.33 | 476.00 | -26.91 |
Q & A
Q. What is the molecular structure of Chromafenozide, and how does it correlate with its insecticidal activity?
this compound (C₂₄H₃₀N₂O₃) is a diacylhydrazine insect growth regulator with a molecular weight of 394.5066 g/mol. Its IUPAC name is N'-tert-butyl-N'-[(3,5-dimethylphenyl)carbonyl]-5-methyl-3,4-dihydro-2H-1-benzopyran-6-carbohydrazide. The structure includes a chromane backbone, a 3,5-dimethylbenzoyl group, and a tert-butyl hydrazide moiety, which collectively enable binding to insect ecdysone receptors, disrupting molting and metamorphosis . Computational modeling (e.g., QSPR or quantum chemistry) can predict its bioactivity based on electron distribution and steric effects in the aromatic and hydrazide regions .
Q. What are the established synthetic pathways for this compound?
The synthesis involves sequential reactions starting with 6-t-butyl-m-cresol, which undergoes etherification, Friedel-Crafts acylation, halogenation, and cyclization. Key intermediates include acryloyl chloride and 3,5-dimethylbenzoic acid derivatives. Catalytic hydrogenation and amide bond formation with tert-butyl hydrazine are critical for final structure assembly. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like uncyclized intermediates or over-halogenated byproducts .
Q. How is this compound’s insecticidal efficacy quantified in laboratory settings?
Abbott’s formula (% control = 100(X - Y)/X, where X = survival in untreated controls and Y = survival in treated samples) is widely used to normalize mortality data against natural death rates. Probable errors for X and Y should be calculated to assess statistical significance (e.g., differences >3× probable error indicate treatment effects). Dose-response curves (e.g., LC₅₀/LC₉₀) are generated using probit or logit analysis .
Advanced Research Questions
Q. How should researchers design dose-response experiments to account for species-specific variations in this compound sensitivity?
Experimental Design:
- Use a hierarchical testing approach : Start with broad dose ranges (e.g., 10–150 µg/nymph) on model species (e.g., Schistocerca gregaria), then refine for target pests .
- Monitor sublethal effects (e.g., molting disruption, feeding inhibition) alongside mortality. Parameters like Relative Consumption Rate (RCR) and Approximate Digestibility (AD) reveal metabolic impacts .
- Include positive controls (e.g., tebufenozide) and account for environmental variables (temperature, humidity) using factorial designs .
Q. How can contradictory growth rate (GR) data from this compound exposure be resolved?
In S. gregaria nymphs, GR showed non-linear trends (8.4% at 10 µg, 10.9% at 100 µg, 9.4% at 150 µg vs. 9.3% in controls). To address this:
- Perform post-hoc power analysis to determine if sample sizes were adequate to detect dose-dependent effects.
- Evaluate sex-specific responses : Male nymphs may exhibit higher GR variability due to hormonal differences.
- Use multivariate regression to disentangle interactions between GR, RCR, and assimilation efficiency .
Q. What analytical methods are recommended for tracking this compound residues in agricultural systems?
- Plant Metabolism : Use ¹⁴C-phenyl-labeled this compound in foliar applications (e.g., apples, soybeans) to assess photolysis vs. metabolic degradation. LC-MS/MS detects parent compounds (major residue) and minor photoproducts (e.g., dealkylated derivatives) .
- Livestock Metabolism : Administer ¹⁴C-Chromafenozide orally to lactating goats; analyze feces (primary excretion route) and milk for residues. Extract metabolites via SPE and identify using high-resolution mass spectrometry (HRMS) .
Q. How can researchers ensure reproducibility in this compound studies?
- Protocol Standardization : Follow OECD or EPA guidelines for insect rearing, application methods (e.g., topical vs. dietary), and environmental controls.
- Data Transparency : Publish raw datasets (e.g., survival rates, metabolic parameters) and analytical codes (e.g., R scripts for Abbott’s formula).
- Interlab Validation : Collaborate with independent labs to verify LC₅₀ values and residue quantification methods .
Methodological Guidance
Q. What strategies are effective for analyzing this compound’s environmental persistence?
- Soil Half-Life Studies : Conduct aerobic/anaerobic microcosm experiments with HPLC-UV detection. Adjust pH and organic matter content to simulate regional soil conditions.
- Aquatic Toxicity Testing : Use Daphnia magna or zebrafish embryos to assess LC₅₀ and teratogenic effects. Apply OECD Test No. 202/203 protocols .
Q. How can conflicting literature on this compound’s mode of action be critically evaluated?
Q. What computational tools are suitable for predicting this compound’s ecotoxicological risks?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
